molecular formula C13H21NO4 B13497178 2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid

2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B13497178
M. Wt: 255.31 g/mol
InChI Key: QZXCDWVWPGBWME-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a compound that features a bicyclic hexane structure. This compound is of interest due to its unique structural properties, which include a strained bicyclic system and a tert-butoxycarbonyl (Boc) protected amino group. These features make it a valuable building block in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce the free amine.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with various molecular targets. The strained bicyclic structure can interact with enzymes and receptors, potentially modulating their activity . The Boc-protected amino group can be deprotected to reveal a free amine, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to its combination of a strained bicyclic system and a Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a versatile building block in various fields of research and industry .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-(1-bicyclo[2.1.1]hexanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)13-5-4-8(6-13)7-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

QZXCDWVWPGBWME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CCC(C1)C2

Origin of Product

United States

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